molecular formula C8H13N3O2 B13300102 (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13300102
M. Wt: 183.21 g/mol
InChI Key: ZNQBUYCNGJNQQV-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with amino and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 1,3-dimethyl-2-imidazolidinone and various substituted imidazoles .

Uniqueness

What sets (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2S)-2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

ZNQBUYCNGJNQQV-ZETCQYMHSA-N

Isomeric SMILES

CC1=NN(C=C1C[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=NN(C=C1CC(C(=O)O)N)C

Origin of Product

United States

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